REACTION_CXSMILES
|
[CH3:1][CH2:2][N:3]([C:6]([C:8]1([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:10]([CH2:11][NH2:12])[CH2:9]1)=[O:7])[CH2:4][CH3:5].Cl.Cl.[OH-].[Na+]>ClCCl>[CH3:5][CH2:4][N:3]([C:6]([C:8]1([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:10]([CH2:11][NH2:12])[CH2:9]1)=[O:7])[CH2:2][CH3:1] |f:0.1.2,3.4|
|
Name
|
milnacipran hydrochloride
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CCN(CC)C(=O)C1(CC1CN)C=2C=CC=CC2.Cl.Cl
|
Name
|
aqueous solution
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
under stirring until the aqueous phase
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
The organic phases is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with dichlormethane (8 ml every time) three times
|
Type
|
WASH
|
Details
|
washed two times with saturated salt water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
removed dichlormethane
|
Type
|
DISTILLATION
|
Details
|
by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
CCN(CC)C(=O)C1(CC1CN)C=2C=CC=CC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH2:2][N:3]([C:6]([C:8]1([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:10]([CH2:11][NH2:12])[CH2:9]1)=[O:7])[CH2:4][CH3:5].Cl.Cl.[OH-].[Na+]>ClCCl>[CH3:5][CH2:4][N:3]([C:6]([C:8]1([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:10]([CH2:11][NH2:12])[CH2:9]1)=[O:7])[CH2:2][CH3:1] |f:0.1.2,3.4|
|
Name
|
milnacipran hydrochloride
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CCN(CC)C(=O)C1(CC1CN)C=2C=CC=CC2.Cl.Cl
|
Name
|
aqueous solution
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
under stirring until the aqueous phase
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
The organic phases is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with dichlormethane (8 ml every time) three times
|
Type
|
WASH
|
Details
|
washed two times with saturated salt water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
removed dichlormethane
|
Type
|
DISTILLATION
|
Details
|
by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
CCN(CC)C(=O)C1(CC1CN)C=2C=CC=CC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH2:2][N:3]([C:6]([C:8]1([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:10]([CH2:11][NH2:12])[CH2:9]1)=[O:7])[CH2:4][CH3:5].Cl.Cl.[OH-].[Na+]>ClCCl>[CH3:5][CH2:4][N:3]([C:6]([C:8]1([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:10]([CH2:11][NH2:12])[CH2:9]1)=[O:7])[CH2:2][CH3:1] |f:0.1.2,3.4|
|
Name
|
milnacipran hydrochloride
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CCN(CC)C(=O)C1(CC1CN)C=2C=CC=CC2.Cl.Cl
|
Name
|
aqueous solution
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
under stirring until the aqueous phase
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
The organic phases is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with dichlormethane (8 ml every time) three times
|
Type
|
WASH
|
Details
|
washed two times with saturated salt water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
removed dichlormethane
|
Type
|
DISTILLATION
|
Details
|
by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
CCN(CC)C(=O)C1(CC1CN)C=2C=CC=CC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][CH2:2][N:3]([C:6]([C:8]1([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:10]([CH2:11][NH2:12])[CH2:9]1)=[O:7])[CH2:4][CH3:5].Cl.Cl.[OH-].[Na+]>ClCCl>[CH3:5][CH2:4][N:3]([C:6]([C:8]1([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH:10]([CH2:11][NH2:12])[CH2:9]1)=[O:7])[CH2:2][CH3:1] |f:0.1.2,3.4|
|
Name
|
milnacipran hydrochloride
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CCN(CC)C(=O)C1(CC1CN)C=2C=CC=CC2.Cl.Cl
|
Name
|
aqueous solution
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
under stirring until the aqueous phase
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
The organic phases is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with dichlormethane (8 ml every time) three times
|
Type
|
WASH
|
Details
|
washed two times with saturated salt water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
removed dichlormethane
|
Type
|
DISTILLATION
|
Details
|
by distillation
|
Name
|
|
Type
|
product
|
Smiles
|
CCN(CC)C(=O)C1(CC1CN)C=2C=CC=CC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |